(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Introduction of the furan ring: This step often involves a coupling reaction between a furan derivative and the triazole intermediate.
Formation of the thiazole ring: This can be accomplished through a cyclization reaction involving a thiourea derivative and a suitable halide.
Final condensation: The final step involves the condensation of the intermediate with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the structure can be reduced to form saturated derivatives.
Substitution: The furan and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would yield saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- tert-Butylamine
- 3,4,5-Trimethoxybenzylamine
- Oleic acid
- 3-Hydroxy-4-methoxyphenethylamine hydrochloride
Uniqueness
This compound is unique due to its combination of multiple functional groups and rings, which gives it a distinct set of chemical and physical properties. This makes it a valuable building block for the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C23H25N3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H25N3O3S/c1-22(2,3)14-10-13(11-15(18(14)27)23(4,5)6)12-17-20(28)26-21(30-17)24-19(25-26)16-8-7-9-29-16/h7-12,27H,1-6H3/b17-12- |
InChI Key |
BXUZNLIATSWGGX-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2 |
Origin of Product |
United States |
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